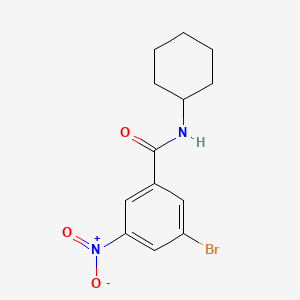
3-Bromo-N-cyclohexyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyclohexyl-5-nitrobenzamide: is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-bromobenzene derivative is then reacted with cyclohexylamine to form the corresponding benzamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 3-Bromo-N-cyclohexyl-5-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Bromo-N-cyclohexyl-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide structure.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-N-cyclohexyl-5-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may also be used in the development of new bioactive molecules or as a reference compound in various assays.
Medicine:
Industry:
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, where specific functional groups are required to impart desired properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine atom and the cyclohexyl group may influence the compound’s binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
3-Bromo-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-Bromo-N-methyl-5-nitrobenzamide: Contains a methyl group instead of a cyclohexyl group, potentially affecting its steric and electronic properties.
3-Bromo-N-ethyl-5-nitrobenzamide: Similar to the methyl derivative but with an ethyl group, further influencing its properties.
Uniqueness:
3-Bromo-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of the bromine, nitro, and cyclohexyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-bromo-N-cyclohexyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNPMJGUJYBOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650002 |
Source


|
| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-22-0 |
Source


|
| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)
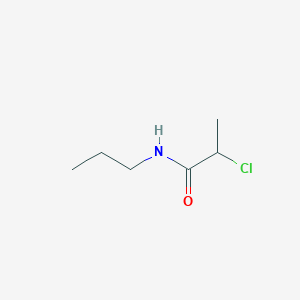
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)
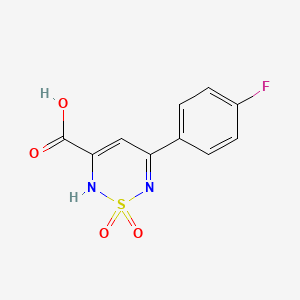
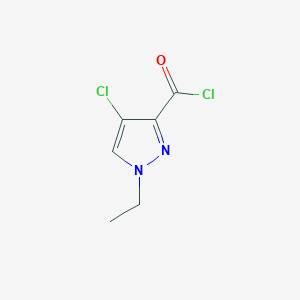
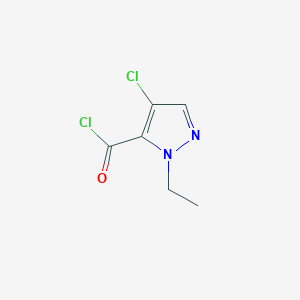


![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)
![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)
